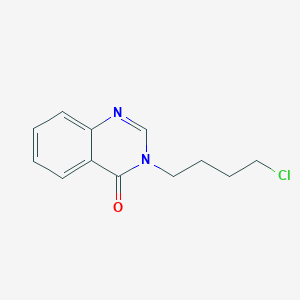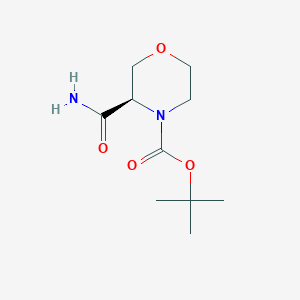![molecular formula C11H12N4S B15066947 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione CAS No. 577984-25-9](/img/structure/B15066947.png)
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, known for its potential therapeutic applications, including anticancer, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for this compound often utilize similar multi-component reactions but on a larger scale. The use of organic catalysts like trityl chloride, which are stable, non-toxic, and commercially available, is advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the thione group.
Quinoline Derivatives: Similar in structure but differ in the fused pyrimidine ring.
6-amino-1,3-dimethyluracil: A precursor in the synthesis of the target compound.
Uniqueness
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
577984-25-9 |
|---|---|
Molekularformel |
C11H12N4S |
Molekulargewicht |
232.31 g/mol |
IUPAC-Name |
4-amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C11H12N4S/c12-9-7-5-6-3-1-2-4-8(6)13-10(7)15-11(16)14-9/h5H,1-4H2,(H3,12,13,14,15,16) |
InChI-Schlüssel |
PHFQIRCWFCHQMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=NC(=S)NC(=C3C=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)




![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)

![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)

